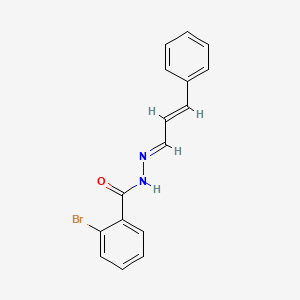
2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide typically involves the reaction of 2-bromo-benzoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted with 3-phenyl-allylidene to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, hydrazide derivatives are often explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-benzoic acid hydrazide: Lacks the 3-phenyl-allylidene group but shares the hydrazide functionality.
3-Phenyl-allylidene hydrazide: Lacks the 2-bromo-benzoic acid moiety but contains the hydrazide group.
Benzoic acid hydrazides: A broader class of compounds with varying substituents on the aromatic ring.
Uniqueness
The uniqueness of 2-Bromo-benzoic acid (3-phenyl-allylidene)-hydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other hydrazides.
Propiedades
Fórmula molecular |
C16H13BrN2O |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
2-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13BrN2O/c17-15-11-5-4-10-14(15)16(20)19-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,20)/b9-6+,18-12+ |
Clave InChI |
HMZWHRIVBASEKA-PXYULHTISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=CC=C2Br |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)
![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)
![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)
![4-tert-butyl-N-(2,6-dimethylphenyl)-1-{methyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11703440.png)
![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B11703442.png)
![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)


